MS645

BRD4 Bivalent inhibitor Binding affinity

Choose MS645 for your solid-tumor research to achieve sustained, washout-resistant BRD4 inhibition that monovalent agents like JQ1 or flexible-linker bivalents cannot provide. Its unique spatially constrained binding disrupts BRD4-MED1/YY1 complexes for over 24 hours post-washout, enabling robust interrogation of enhancer biology and durable anti-proliferative effects in TNBC models. Ideal as a reference inhibitor versus BET degraders or for combination screening requiring a stable transcriptional baseline.

Molecular Formula C48H54Cl2N10O2S2
Molecular Weight 938.0 g/mol
Cat. No. B2760879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS645
Molecular FormulaC48H54Cl2N10O2S2
Molecular Weight938.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1
InChIKeyVFGPQYYCEGAFLY-UWXQCODUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MS645: A Spatially Constrained Bivalent BRD4 Inhibitor for Sustained Transcriptional Repression in Solid Tumors


MS645 is a thienodiazepine-based bivalent bromodomain (BrD) inhibitor that simultaneously engages both bromodomains (BD1 and BD2) of BRD4, a member of the BET family of epigenetic reader proteins [1]. Unlike monovalent BET inhibitors (e.g., JQ1, OTX015) that bind a single bromodomain, MS645 employs a rigid 10‑carbon linker to lock the tandem BD1–BD2 in an inactive conformation, preventing BRD4 from recruiting transcriptional co‑activators such as MED1 and YY1 . This spatially constrained mechanism yields a unique pharmacological profile characterized by sustained repression of BRD4‑driven transcription and potent anti‑proliferative effects in solid‑tumor models, particularly triple‑negative breast cancer (TNBC), where monovalent inhibitors often show limited efficacy .

Why Generic Substitution Fails: The Unique Mechanism of MS645 Versus Monovalent and Flexible Bivalent BRD4 Inhibitors


BET inhibitors are often considered interchangeable based on their pan‑BET bromodomain binding profiles. However, MS645 distinguishes itself through a spatially constrained bivalent binding mode that cannot be replicated by monovalent agents (e.g., JQ1) or bivalent compounds with flexible linkers (e.g., MS660, AZD5153) [1]. While monovalent inhibitors transiently occupy individual bromodomains and fail to disrupt BRD4’s interactions with key transcriptional mediators, MS645’s rigid linker enforces a defined BD1–BD2 dimer geometry that stably locks BRD4 in an inactive state, leading to sustained target engagement even after compound washout . This mechanistic difference directly translates into superior and more durable anti‑proliferative activity in solid‑tumor cells, a setting where monovalent BET inhibitors exhibit limited clinical benefit [2]. Therefore, substituting MS645 with a generic BET inhibitor or a non‑constrained bivalent analog risks losing the sustained transcriptional repression and cellular potency that are central to its utility in solid‑tumor research.

Quantitative Evidence Guide: Head‑to‑Head Performance of MS645 Against Key Comparators


Superior Binding Affinity to the Tandem BRD4 Bromodomains Compared to Monovalent Inhibitors

MS645 binds the tandem BD1–BD2 of BRD4 with a Ki of 18.4 nM, representing a 12‑ to 28‑fold enhancement in affinity relative to its binding to the isolated BD1 or BD2 domains . In contrast, the prototypical monovalent BET inhibitor JQ1 exhibits IC50 values of 77 nM (BD1) and 33 nM (BD2) and does not engage both domains simultaneously . The bivalent, spatially constrained interaction of MS645 is essential for its unique pharmacological profile.

BRD4 Bivalent inhibitor Binding affinity

Sustained Transcriptional Repression After Compound Washout Distinguishes MS645 from Flexible Bivalent and Monovalent Inhibitors

In a washout experiment using MDA‑MB‑231 TNBC cells, MS645 (1 µM) maintained profound inhibition of IL‑6 transcription for at least 24 h post‑washout, whereas inhibition by the flexible‑linker bivalent inhibitor MS660, the monovalent inhibitors JQ1 and MS417, and the reported bivalent inhibitors MT1 and AZD5153 recovered rapidly [1]. Quantitatively, MS645 achieved 70% inhibition of IL‑6 at 20 nM, compared to only 20–30% inhibition by JQ1 and MS417 at the same concentration .

Transcriptional repression Washout Target engagement

Unique Disruption of BRD4‑Coactivator Interactions Not Achieved by Monovalent BET Inhibitors

Co‑immunoprecipitation (Co‑IP) assays in TNBC cells demonstrated that MS645 (1 µM) effectively dissociates BRD4 from both MED1 and the transcription factor YY1, whereas equimolar JQ1 and MS417 had no detectable effect on these interactions [1]. This functional disruption is a direct consequence of the spatially constrained bivalent binding that locks BRD4 in an inactive conformation.

Protein‑protein interaction Coactivator BRD4

Superior Antiproliferative Activity in TNBC Cells Compared to BET Degraders

In a comparative study using a panel of TNBC cell lines, the BET inhibitor MS645 exhibited superior antiproliferative activity relative to four BET degraders (ARV771, AT1, MZ1, and dBET1) [1]. While specific IC50 values are not fully disclosed in the abstract, the study's key conclusion is that MS645 more effectively suppressed cell growth in TNBC models by preventing E2F1‑3 transcription, a pathway that degrader‑mediated BRD4 depletion fails to silence due to compensatory EGR1‑driven mechanisms.

Triple‑negative breast cancer Antiproliferative BET degrader

Optimal Application Scenarios for MS645 Based on Quantitative Differentiation


Sustained BRD4 Inhibition in In Vivo TNBC Models Requiring Durable Target Engagement

Investigators using orthotopic or patient‑derived xenograft models of triple‑negative breast cancer should prioritize MS645 when the experimental goal is sustained, washout‑resistant repression of BRD4 transcriptional activity [1]. Unlike JQ1 or flexible‑linker bivalents (MS660, AZD5153), MS645 maintains BRD4 inhibition for >24 h after compound removal, making it ideal for intermittent dosing regimens or studies evaluating transcriptional persistence . Its ability to disrupt BRD4‑MED1/YY1 complexes also ensures that oncogenic enhancer function is durably suppressed .

Epigenetic Dissection of BRD4‑Coactivator Complexes in Solid Tumor Gene Regulation

For researchers employing ChIP‑seq, Co‑IP, or enhancer‑centric assays to map BRD4‑dependent transcriptional circuitry in solid tumors, MS645 is the preferred chemical probe. Its bivalent, spatially constrained binding uniquely displaces BRD4 from MED1 and YY1, a functional endpoint not achieved by monovalent inhibitors (JQ1, MS417) [1]. This property enables precise interrogation of BRD4’s role in enhancer‑promoter communication and super‑enhancer dynamics in TNBC and other solid malignancies .

Comparative Studies Evaluating Inhibitor vs. Degrader Efficacy in BRD4‑Dependent Cancers

When designing experiments that compare the phenotypic consequences of BRD4 bromodomain inhibition versus targeted protein degradation, MS645 serves as the reference inhibitor. It has been directly benchmarked against multiple BET degraders (ARV771, AT1, MZ1, dBET1) and shown to produce superior anti‑proliferative effects in TNBC cells due to its distinct transcriptional output (E2F1‑3 suppression vs. EGR1‑mediated compensation) [1]. This well‑characterized differential makes MS645 an essential control for deconvoluting degradation‑specific versus inhibition‑specific biology.

High‑Throughput Screening for Synergistic Combinations in Solid Tumors

Owing to its potent single‑agent activity (IC50 4–20 nM in TNBC cells) and unique mechanism of sustained transcriptional repression, MS645 is an ideal anchor compound for combination screening with targeted therapies, chemotherapeutics, or immunomodulatory agents [1]. Its durable target engagement reduces the risk of transcriptional rebound between dosing intervals, providing a stable baseline for detecting synergistic or additive effects in high‑content phenotypic assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS645

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.